2-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
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Overview
Description
2-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, a furan ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the thiophene and furan rings through cyclization reactions. The final step often involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide: Similar structure but with a different position of the thiophene ring.
2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.
N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide: Lacks the bromine atom.
Uniqueness
The uniqueness of 2-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, thiophene, and furan rings, along with the benzenesulfonamide group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-bromo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3S2/c16-13-3-1-2-4-15(13)22(18,19)17-9-12-5-6-14(20-12)11-7-8-21-10-11/h1-8,10,17H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYJNAWAFMROAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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